N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride
Brand Name: Vulcanchem
CAS No.: 78957-86-5
VCID: VC20854410
InChI: InChI=1S/C13H15ClN2O2S.ClH/c14-12-6-1-5-11-10(12)4-2-7-13(11)19(17,18)16-9-3-8-15;/h1-2,4-7,16H,3,8-9,15H2;1H
SMILES: C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCC[NH3+].[Cl-]
Molecular Formula: C13H16Cl2N2O2S
Molecular Weight: 335.2 g/mol

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride

CAS No.: 78957-86-5

Cat. No.: VC20854410

Molecular Formula: C13H16Cl2N2O2S

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride - 78957-86-5

CAS No. 78957-86-5
Molecular Formula C13H16Cl2N2O2S
Molecular Weight 335.2 g/mol
IUPAC Name 3-[(5-chloronaphthalen-1-yl)sulfonylamino]propylazanium;chloride
Standard InChI InChI=1S/C13H15ClN2O2S.ClH/c14-12-6-1-5-11-10(12)4-2-7-13(11)19(17,18)16-9-3-8-15;/h1-2,4-7,16H,3,8-9,15H2;1H
Standard InChI Key QREFPAWBKYKLNV-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCC[NH3+].[Cl-]
Canonical SMILES C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCC[NH3+].[Cl-]

Chemical Identity and Structure

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride is identified by the CAS number 78957-86-5. It belongs to the class of sulfonamide compounds, which are characterized by the presence of a sulfonyl group connected to an amine. The molecular formula of this compound is C13H16Cl2N2O2S, with a structure that features a naphthalene ring system substituted with a chlorine atom at the 5-position and a sulfonamide group at the 1-position .

The compound contains a 3-carbon aminopropyl chain attached to the sulfonamide nitrogen, with the terminal amino group protonated and paired with a chloride counterion to form the hydrochloride salt. This structural arrangement contributes to its solubility profile and chemical reactivity patterns.

Physical and Chemical Properties

The compound presents as a white powder under standard conditions and exhibits the following properties:

PropertyValue
CAS Number78957-86-5
Molecular FormulaC13H16Cl2N2O2S
AppearanceWhite powder
Purity (Commercial)99%
Storage ConditionsNormal temperature
Transportation MethodsBy sea, by air

These properties reflect the compound's physical state and handling characteristics as reported by commercial suppliers .

Structural Comparison with Related Compounds

When examining the chemical landscape of naphthalenesulfonamide derivatives, several structurally related compounds can provide context for understanding N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride.

Position Isomers and Analogues

A closely related isomer is N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride (CAS: 210049-20-0), which differs only in the position of the sulfonamide group on the naphthalene ring (2-position rather than 1-position). This positional isomerism can significantly affect the compound's physical properties and biological activity.

Another related compound is N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (CAS: 61714-27-0), which contains a longer alkyl chain (6 carbons instead of 3) between the sulfonamide nitrogen and the terminal amino group . This compound, also known as W-7 hydrochloride, has been studied in neuroscience applications, suggesting potential pharmacological relevance for our target compound as well.

CompoundCAS NumberMolecular FormulaKey Structural Difference
N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride78957-86-5C13H16Cl2N2O2SReference compound
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride210049-20-0C13H16Cl2N2O2SSulfonamide at 2-position
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride61714-27-0C16H22ClN2O2S·HCl6-carbon aminohexyl chain

This comparative analysis illustrates how structural variations within this class of compounds may influence their chemical behavior and potential applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator